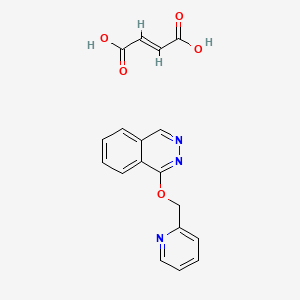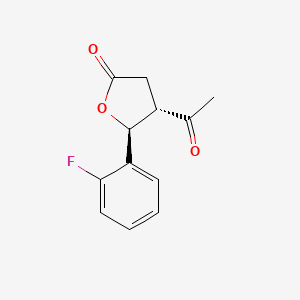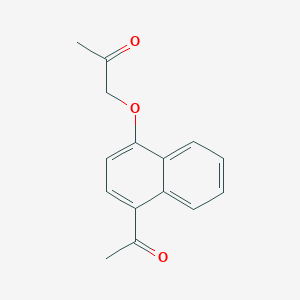
4-Acetyl-1-naphthoxyacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-naphthoxyacetone is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a naphthalene ring system with an acetyl group and an oxyacetone moiety attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-naphthoxyacetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-naphthoxyacetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthoic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
4-Acetyl-1-naphthoxyacetone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-naphthoxyacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of redox signaling pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1-naphthoic acid: A structurally related compound with similar chemical properties and applications.
1,4-Naphthoquinone: Known for its redox activity and biological effects.
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones: Evaluated for their anticonvulsant activity and AMPA-receptor antagonism.
Uniqueness
4-Acetyl-1-naphthoxyacetone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of an acetyl group and an oxyacetone moiety on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7761-46-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(4-acetylnaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-8-7-12(11(2)17)13-5-3-4-6-14(13)15/h3-8H,9H2,1-2H3 |
InChI Key |
WZMKOIZIPHXVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


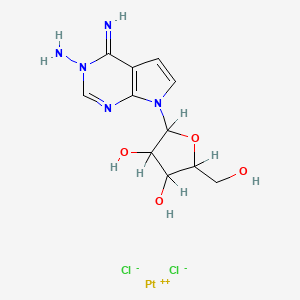
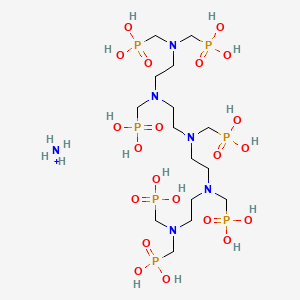
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
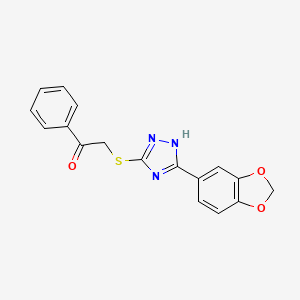
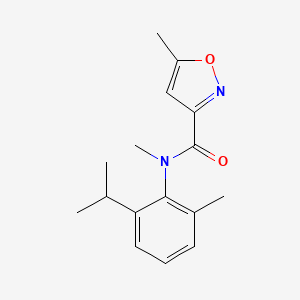

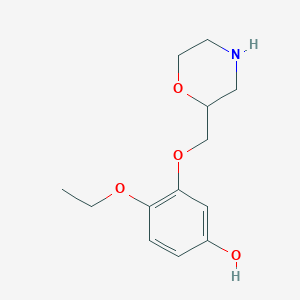
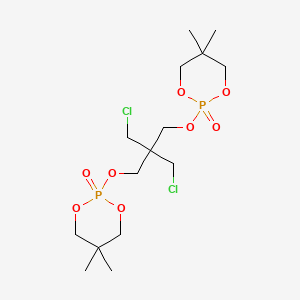
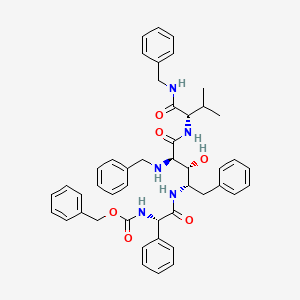
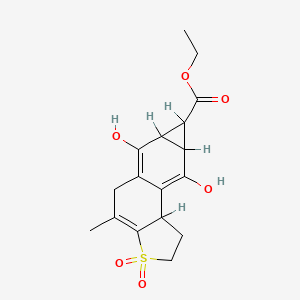
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)

